Lipophilicity (LogP) Advantage of 5-Methoxy Substitution vs. Des-Methoxy Analog
The 5-methoxy group on the target compound confers a meaningful increase in calculated lipophilicity compared to the des-methoxy analog 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152534-59-2). The target compound exhibits an ACD/LogP of 2.61 and an EPISuite KOWWIN estimated logP of 2.88 , whereas the des-methoxy comparator has a reported LogP of 2.22 . This difference of approximately 0.4–0.7 log units translates to a roughly 2.5–5× higher predicted octanol-water partition coefficient, which is relevant for membrane permeability estimates and chromatographic retention behavior in reversed-phase analytical methods.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.61; KOWWIN estimated LogP: 2.88; Fluorochem LogP: 2.64 |
| Comparator Or Baseline | 1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid (des-methoxy, CAS 1152534-59-2): LogP 2.22 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.7 (target more lipophilic) |
| Conditions | ACD/Labs Percepta v14.00; EPISuite KOWWIN v1.67; vendor-reported LogP (calculation method undisclosed) |
Why This Matters
The higher logP directly affects reversed-phase HPLC retention time prediction, passive membrane permeability estimates, and extraction recovery in bioanalytical sample preparation—three practical considerations in method development and procurement specification.
